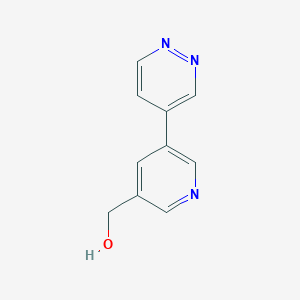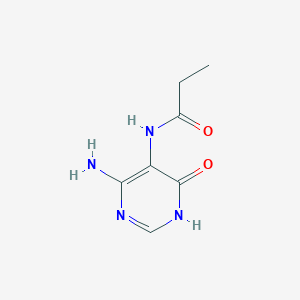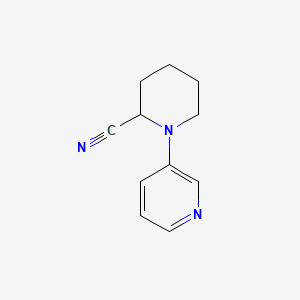
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features an isoquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aminomethyl group and a dihydroisoquinolinone moiety makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include a ketone, formaldehyde, and an amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at room temperature. The general reaction scheme is as follows:
Starting Materials: 2-methyl-3,4-dihydroisoquinolin-1(2H)-one, formaldehyde, and an amine.
Reaction Conditions: The reaction mixture is stirred at room temperature in the presence of an acid catalyst.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isoquinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Aminocoumarins: These compounds also contain an aminomethyl group and exhibit similar reactivity.
2,6-Dihydroxynaphthalene Derivatives: These compounds share structural similarities and undergo similar Mannich reactions.
7-Hydroxycoumarin Derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and potential biological activities. Its isoquinoline core structure also distinguishes it from other similar compounds, providing unique opportunities for drug design and synthesis.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
7-(aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H14N2O/c1-13-5-4-9-3-2-8(7-12)6-10(9)11(13)14/h2-3,6H,4-5,7,12H2,1H3 |
Clé InChI |
XQGMBADQWOUSEX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(C1=O)C=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)

![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)


![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)


![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)


